molecular formula C19H23NO4S B2871696 4-((5-Ethyl-2-methoxyphenyl)sulfonyl)-2-phenylmorpholine CAS No. 954072-77-6

4-((5-Ethyl-2-methoxyphenyl)sulfonyl)-2-phenylmorpholine

Cat. No. B2871696
CAS RN: 954072-77-6
M. Wt: 361.46
InChI Key: JIIBNGGKXQAHFU-UHFFFAOYSA-N
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Description

4-((5-Ethyl-2-methoxyphenyl)sulfonyl)-2-phenylmorpholine, also known as EMD-1214063, is a small molecule inhibitor that has been developed as a potential treatment for cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound could be explored for its potential as a pharmacophore . The sulfonyl and morpholine groups are often seen in drug molecules, indicating that this compound might interact with biological targets such as enzymes or receptors. Its structure suggests it could be useful in designing serotonin receptor agonists or antagonists , which are valuable in treating a range of conditions from depression to gastrointestinal disorders .

Organic Chemistry

The compound’s methoxyphenyl moiety is significant in organic synthesis. It could serve as a precursor in the Nazarov cyclization reaction, which is a method for constructing cyclopentenone rings—a core structure in many natural products and pharmaceuticals .

Materials Science

In materials science, the morpholine ring of the compound could be utilized in the development of novel polymers . These polymers might exhibit unique properties such as thermal stability or chemical resistance , making them suitable for use in harsh environments or as components in electronic devices.

Environmental Science

The compound’s sulfonyl group could be investigated for its role in environmental remediation . It might be used to synthesize adsorbent materials that can capture pollutants or heavy metals from water or soil, aiding in environmental clean-up efforts .

Biochemistry

In biochemistry, the compound could be used as a molecular probe to study protein-ligand interactions . Its structure allows for potential interactions with various biomolecules , which could help in understanding the mechanisms of diseases at the molecular level .

Pharmacology

Pharmacologically, the compound’s ethyl and methoxy groups may influence its lipophilicity , which is crucial for drug absorption and distribution. It could be a candidate for the development of central nervous system (CNS) drugs , where the ability to cross the blood-brain barrier is essential .

properties

IUPAC Name

4-(5-ethyl-2-methoxyphenyl)sulfonyl-2-phenylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-3-15-9-10-17(23-2)19(13-15)25(21,22)20-11-12-24-18(14-20)16-7-5-4-6-8-16/h4-10,13,18H,3,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIBNGGKXQAHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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